3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
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Overview
Description
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₁₄H₁₂O₂ It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 1-iodo-2-methoxynaphthalene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The product is purified through standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-ynal or 3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol or 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Propyn-1-ol,3-(2-methoxy-1-naphthalenyl): Another isomer with slight structural differences.
Uniqueness
Properties
CAS No. |
917894-56-5 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3 |
InChI Key |
QFBZMXSTWJPUGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCO |
Origin of Product |
United States |
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